Acetic anhydride-13C4

概述

描述

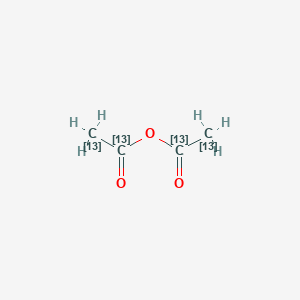

Acetic anhydride-13C4 is a stable isotope-labeled compound with the molecular formula (13CH313CO)2O. It is a derivative of acetic anhydride where four carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and quantification purposes due to its isotopic labeling.

准备方法

Synthetic Routes and Reaction Conditions: Acetic anhydride-13C4 can be synthesized through the reaction of carbon-13 labeled acetic acid with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the labeled anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic carbonylation of methyl acetate using carbon-13 labeled carbon monoxide. This method ensures a high yield of the labeled product with the desired isotopic purity.

Types of Reactions:

Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where nucleophiles such as alcohols and amines attack the carbonyl carbon, leading to the formation of esters and amides, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid-13C2.

Acetylation: It is commonly used as an acetylating agent in organic synthesis, transferring the acetyl group to various substrates.

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic substitution reactions.

Water: Used in hydrolysis reactions.

Catalysts: Such as zinc chloride for acetylation reactions.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Acetic Acid-13C2: Formed from hydrolysis.

科学研究应用

Chemical Synthesis

Acetylation Reactions

- Acetic anhydride-13C4 serves as a powerful acetylating agent in the synthesis of various organic compounds. It is commonly used to acetylate amines, alcohols, and phenols, facilitating the production of esters and other derivatives.

- Case Study : In the synthesis of acetylsalicylic acid (aspirin), this compound can be employed to trace the incorporation of acetyl groups into the salicylic acid molecule, providing insights into reaction mechanisms and yields.

Table 1: Key Acetylation Reactions Using this compound

| Reaction Type | Compound Involved | Product | Reference |

|---|---|---|---|

| Acetylation | Salicylic Acid | Aspirin | |

| Acetylation | Aniline | Acetanilide | |

| Esterification | Fatty Alcohols | Fatty Acid Esters |

Analytical Chemistry

Mass Spectrometry

- This compound is utilized in high-resolution chemical ionization mass spectrometry (CI-ToFMS) for generating acetate ions. This application enhances the sensitivity and specificity of mass spectrometric analyses.

- Case Study : Researchers have used this compound to improve the detection limits of various analytes in complex mixtures, demonstrating its effectiveness in environmental monitoring and food safety testing.

Biochemical Applications

Protein Labeling

- The compound is suitable for protein expression studies where it can be used to label proteins with stable isotopes. This allows for detailed tracking of protein interactions and metabolic pathways.

- Case Study : In proteomics research, this compound has been employed to label specific amino acids within proteins, aiding in the elucidation of post-translational modifications.

Industrial Applications

Production of Cellulose Derivatives

- A significant application of acetic anhydride involves its role in converting cellulose to cellulose acetate, which is widely used in films, coatings, and fibers.

- Case Study : The use of this compound in cellulose acetate production has been studied to understand the kinetics of acetylation reactions and their impact on the physical properties of the resulting materials.

Table 2: Industrial Applications of this compound

| Application | Description | Industry |

|---|---|---|

| Cellulose Acetate | Production of films and coatings | Textile & Packaging |

| Pharmaceuticals | Synthesis of acetylated drugs | Pharmaceutical |

| Food Industry | Modification of starches for food applications | Food Processing |

Safety Considerations

This compound is classified as a hazardous material. Proper handling procedures must be followed to mitigate risks associated with its flammability and corrosiveness.

Safety Data Overview

- Flash Point : 49 °C

- Toxicity : Causes severe skin burns and eye damage; harmful if inhaled.

- Storage Conditions : Store at room temperature away from light and moisture.

作用机制

The mechanism of action of acetic anhydride-13C4 involves its role as an acetylating agent. The carbonyl carbon in this compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the transfer of the acetyl group to the nucleophile, forming the corresponding acetylated product. The isotopic labeling allows for the tracking and quantification of the acetyl group in various chemical and biological processes.

相似化合物的比较

Acetic Anhydride: The non-labeled version of acetic anhydride-13C4.

Acetic Anhydride-d6: A deuterium-labeled version of acetic anhydride.

Acetyl Chloride-13C: Another carbon-13 labeled acetylating agent.

Uniqueness: this compound is unique due to its carbon-13 labeling, which makes it particularly valuable for isotopic tracing studies. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the acetyl group is required.

生物活性

Acetic anhydride-13C4, a stable isotopic variant of acetic anhydride, is widely utilized in organic synthesis and various biochemical applications. Its unique carbon isotope labeling makes it particularly valuable in metabolic studies, tracing pathways in biological systems, and understanding the mechanisms of action in pharmacology. This article explores the biological activity of this compound, focusing on its applications, toxicity, and effects on living organisms.

- Chemical Formula :

- Molecular Weight : 102.09 g/mol

- CAS Number : 108-24-7

- Purity : Typically 98% or higher

Applications in Biological Research

This compound is primarily used for:

- Isotope Labeling : It serves as a tracer in metabolic studies, allowing researchers to track the incorporation of carbon into various biological molecules.

- Acetylation Reactions : It is employed to modify proteins and nucleic acids, facilitating studies on enzyme activity and gene expression.

- Synthesis of Pharmaceuticals : Used in the production of acetylated compounds such as aspirin and other acetylated drugs.

Biological Activity and Mechanisms

-

Metabolic Pathways :

- Acetic anhydride can be metabolized into acetate, which plays a crucial role in energy metabolism. The incorporation of the 13C isotope allows for precise tracking of metabolic fluxes in cells.

- Toxicity Studies :

- Genotoxicity :

Study 1: Respiratory Toxicity

A study conducted on rats exposed to acetic anhydride vapor revealed that:

- At 20 ppm, all animals exhibited minimal to moderate respiratory tract irritation.

- Histopathological examinations showed epithelial hyperplasia and inflammation in the respiratory tissues .

Study 2: Developmental Effects

In a reproductive toxicity screening:

- Female rats exposed to high concentrations (100 ppm) during gestation experienced total litter resorption.

- No adverse effects were observed at lower concentrations (25 ppm), indicating a threshold for developmental toxicity .

Data Table: Toxicological Profile of Acetic Anhydride

化学反应分析

Hydrolysis with Water

Acetic anhydride-13C4 undergoes hydrolysis to form acetic acid-13C2, with the reaction represented as:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Δ<sub>r</sub>H° (hydrolysis) | -58.6 ± 0.4 kJ/mol (liquid) | |

| Rate Constant (25°C) | 3.2 × 10<sup>-4</sup> s<sup>-1</sup> |

Mechanism :

-

Nucleophilic attack by water on the electrophilic carbonyl carbon.

-

Deprotonation by a base (e.g., pyridine) to stabilize intermediates.

-

Cleavage of the leaving group (acetate ion).

Esterification with Alcohols

The reaction with alcohols produces labeled esters, critical in synthesizing isotopically tagged compounds:

Reaction Conditions:

-

Catalyst : Pyridine (neutralizes acidic byproducts).

Example :

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl acetate-13C2 | 92 |

| Ethanol | Ethyl acetate-13C2 | 89 |

Amidation with Amines

Primary and secondary amines react to form 13C-labeled amides:

Thermodynamics:

| Reaction | Δ<sub>r</sub>H° (kJ/mol) |

|---|---|

| With ethylamine | -113.2 ± 0.46 |

Applications :

Acetylation of Aromatic Compounds

This compound acetylates aromatic rings under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>):

Key Insight :

Industrial Carbonylation

This compound is synthesized via carbonylation of methyl acetate-13C:

Process Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Rhodium/LiI |

| Temperature | 150–200°C |

| Pressure | 20–50 bar |

Isotopic Effects and Stability

While isotopic labeling minimally alters reaction kinetics, 13C-labeled compounds exhibit distinct spectroscopic signatures:

| Property | This compound | Unlabeled Analog |

|---|---|---|

| <sup>13</sup>C NMR Shift | 170.5 ppm (C=O) | 169.8 ppm |

| Mass Spec (m/z) | 106 (M<sup>+</sup>) | 102 |

属性

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)O[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114510-14-4 | |

| Record name | Acetic anhydride-13C4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。